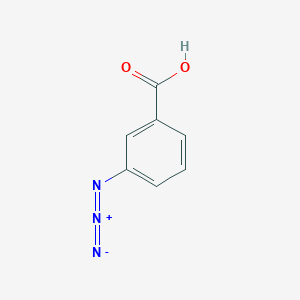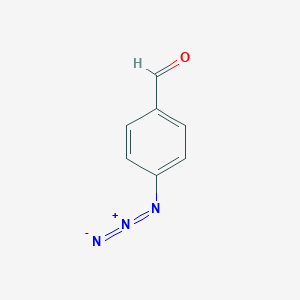
(5-Trimethylsilylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, also known as methyl alcohol, is a simple alcohol with the chemical formula CH3OH. It is a colorless, volatile liquid at room temperature and is used in a variety of industrial applications, including as a solvent, antifreeze, and fuel. In addition, it serves as a raw material for the production of formaldehyde, acetic acid, and a variety of other chemicals .
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas, coal, and biomass. The most common method of industrial methanol synthesis is through the steam reforming of natural gas to produce synthesis gas (a mixture of carbon monoxide and hydrogen), which is then converted into methanol using a catalyst .Molecular Structure Analysis
Methanol is the simplest alcohol, consisting of a methyl group (CH3) linked to a hydroxyl group (OH). This gives it polar properties, allowing it to form hydrogen bonds and making it miscible with water .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. It can be oxidized to produce formaldehyde or carbon dioxide and water. It can also react with organic and inorganic compounds to form esters, ethers, and a variety of other products .Physical And Chemical Properties Analysis
Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius. It is miscible with water and many organic solvents .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-trimethylsilylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)9-4-8(7-11)5-10-6-9/h4-6,11H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHGKYDBFAKBPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Trimethylsilylpyridin-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

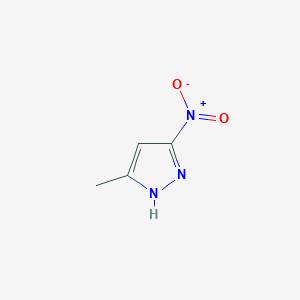
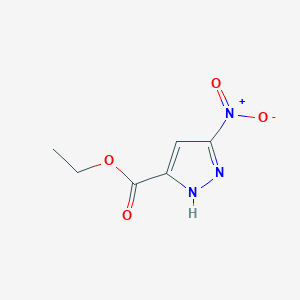
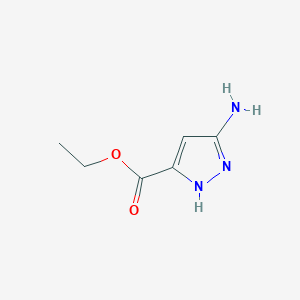


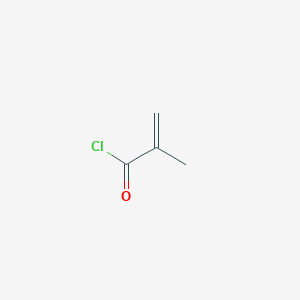
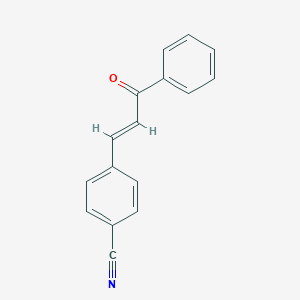

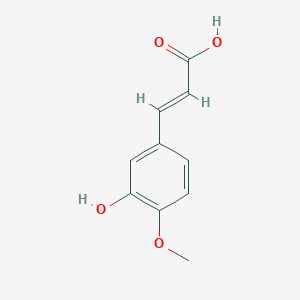
![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
